5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine is a complex heterocyclic compound characterized by the presence of both bromine and iodine substituents on its pyrrolo[2,3-c]pyridine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science, where it serves as a crucial building block for the synthesis of more intricate molecules.
5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine belongs to the class of halogenated heterocycles. Its structure includes a fused pyrrole and pyridine ring system, making it a member of the broader category of nitrogen-containing heterocycles that are often studied for their biological activities and synthetic utility.
The synthesis of 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves halogenation reactions.
The structure features a five-membered pyrrole ring fused with a six-membered pyridine ring, incorporating bromine at position 5 and iodine at position 3 .
5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine is versatile in terms of its reactivity.
The mechanism of action for 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets within biological systems.
This compound may act as an inhibitor for certain enzymes or receptors by binding to active sites, such as ATP-binding sites in kinases. This interaction can modulate various biological pathways, including cell signaling and proliferation .
While specific physical properties such as melting point or boiling point were not detailed in the available resources, the compound is typically classified as a solid at room temperature.
The compound exhibits notable chemical stability under standard conditions but can participate in various chemical transformations due to the presence of reactive halogen substituents.
5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine has several important applications:
The synthesis of 5-bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine relies on sequential transformations of the privileged pyrrolopyridine core. A convergent approach begins with commercially available 5-bromo-3-iodo-2-aminopyridine, where regioselective Sonogashira coupling with trimethylsilylacetylene installs an alkyne handle at the C3 position (Scheme 1) [8]. Subsequent reductive ring closure transforms this intermediate into the 7-azaindole scaffold (pyrrolo[2,3-b]pyridine). Initial protocols employed sodium hydride for cyclization, but optimization revealed potassium tert-butoxide delivers superior yields (78–85%) and cleaner reaction profiles by minimizing side reactions [8]. This scaffold then undergoes directed halogenation and nitrogen functionalization. Crucially, the order of operations protects reactive sites: early bromination at the electron-rich C5 position capitalizes on inherent nucleophilicity, while iodination at C3 occurs after ring closure via electrophilic substitution. Nitrogen alkylation typically follows halogenations to avoid potential dehalogenation side pathways [6] [8].
Table 1: Key Intermediates in Pyrrolopyridine Synthesis
Intermediate | Key Transformation | Function |
---|---|---|
5-Bromo-3-iodo-2-aminopyridine | Sonogashira coupling | Alkyne installation at C3 |
Alkynyl derivative | Reductive ring closure | Pyrrolo[2,3-b]pyridine core formation |
5-Bromo-1H-pyrrolo[2,3-b]pyridine | Electrophilic iodination | C3 halogenation |
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | N-Alkylation | Ethyl group incorporation |
Regioselectivity in dihalogenated pyrrolopyridines is governed by electronic and steric factors. The C5 position exhibits heightened nucleophilicity due to the electron-donating nature of the pyrrolic nitrogen, facilitating preferential electrophilic bromination early in the synthetic sequence. This bromine atom subsequently acts as an ortho-directing group for subsequent iodination at C3 via resonance effects [8]. Electrophilic iodination employs N-iodosuccinimide (NIS) under mild conditions (dichloromethane, 0–25°C), achieving >90% regioselectivity and yields [8]. Alternative strategies using iodine monochloride or mixed halogen systems (e.g., I₂/KIO₃) prove less efficient due to reduced control over dihalogenation patterns. Nitration studies further validate this regiochemical control: treatment of 5-brominated pyrrolo[2,3-b]pyridine with fuming nitric acid selectively targets C3, yielding 3-nitro-5-bromo derivatives that serve as precursors for halogenation via diazotization [8]. The bromine-iodine synergy is critical: the C–Br bond withstands subsequent N-alkylation conditions, while the C–I bond provides a versatile handle for palladium-catalyzed cross-couplings due to its superior reactivity over C–Br in oxidative addition.
Table 2: Halogenation Methods for Pyrrolopyridine Scaffolds
Method | Reagents/Conditions | Regioselectivity | Yield Range |
---|---|---|---|
C5 Bromination | Br₂/AcOH or NBS/DMF | Exclusive C5 | 75–92% |
C3 Iodination | NIS/DCM, 0–25°C | Exclusive C3 | 85–95% |
Directed C3 Iodination | I₂, HNO₃ or ICl/DCM | Moderate (C3/C2 mixture) | 60–75% |
Nitration-Reduction | HNO₃ (fuming)/H₂, Pd-C | Exclusive C3 | 70% (over 2 steps) |
N-Ethylation of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine presents challenges due to competing O-alkylation and dialkylation. Two predominant strategies emerge: direct alkylation and sulfonamide protection/deprotection. Direct alkylation employs iodoethane with inorganic bases (e.g., cesium carbonate) in polar aprotic solvents (DMF, acetonitrile), achieving moderate yields (65–75%) but requiring careful stoichiometry control to suppress quaternary salt formation [6] [7]. Catalytic approaches utilizing manganese pincer complexes—inspired by borrowing hydrogen methodologies—offer enhanced selectivity for monoalkylation under milder conditions (toluene, 80°C) . These catalysts dehydrogenate ethanol in situ to acetaldehyde, which undergoes reductive amination with the pyrrole nitrogen, though yields for ethyl-specific derivatives require further optimization.
Alternatively, the sulfonamide protection strategy leverages phenylsulfonyl chloride to generate 5-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a stable intermediate (Scheme 2) [6] [8]. This electron-withdrawing group enhances N-nucleophilicity, enabling efficient ethylation with iodoethane/K₂CO₃ (92% yield). Subsequent deprotection employs alkaline hydrolysis (NaOH/MeOH/H₂O), though harsh conditions risk C–I bond cleavage. Microwave-assisted dealkylation (LiBr/DMF, 150°C) provides a viable alternative, delivering 5-bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine in 89% isolated yield [6].
Table 3: N-Ethylation Method Comparison
Method | Conditions | Key Advantages | Yield |
---|---|---|---|
Direct Alkylation | iodoethane, Cs₂CO₃, DMF, 80°C | Simplicity, fewer steps | 65–75% |
Catalytic (Mn Pincer) | [Mn] (3 mol%), t-BuOK, toluene, 80°C | Milder conditions, borrowing H₂ | 50–60% (est.) |
Sulfonamide Protection | 1) PhSO₂Cl/pyridine; 2) iodoethane/K₂CO₃; 3) NaOH/MeOH or LiBr/microwave | High regioselectivity, scalability | 85–92% (over 3 steps) |
The C3–I and C5–Br bonds in 5-bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine exhibit orthogonal reactivity in palladium-catalyzed cross-couplings, enabling sequential diversification. The C–I bond undergoes preferential oxidative addition at room temperature, facilitating Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions under mild conditions. Ligand selection critically dictates success: biarylphosphines like SPhos or RuPhos promote efficient arylboronic acid coupling at C3 without affecting the C–Br bond (Table 4) [10]. BrettPhos-derived catalysts enable C–N couplings with primary and secondary amines, while sterically demanding ligands (e.g., t-BuXPhos) suppress protodehalogenation [10].
Following C3 modification, the C5–Br bond engages in more demanding transformations. Recent advances leverage ligand exchange processes on preformed oxidative addition complexes (OACs). A t-BuXPhos-ligated palladium complex derived from the brominated intermediate undergoes quantitative ligand exchange with less hindered phosphines (XPhos, RuPhos) at 60°C within 1 hour (Scheme 3) [10]. This permits previously inaccessible couplings, such as reactions with sterically hindered boronic acids (e.g., 2,4,6-triisopropylphenylboronic acid), achieving >90% conversion where direct catalysis fails [10]. The C5 position also undergoes chemoselective cyanation (Zn(CN)₂/Pd(PPh₃)₄) and carbonylative amidation under CO pressure, expanding access to pharmacophores like carboxamides and ketones.
Table 4: Orthogonal Cross-Coupling Applications
Reaction Sequence | Step 1 (C3–I Bond) | Step 2 (C5–Br Bond) | Key Ligand Insights |
---|---|---|---|
Suzuki Coupling | Arylboronic acid (RuPhos, K₂CO₃, 60°C) | Heteroarylboronic acid (XPhos, K₃PO₄, 80°C) | RuPhos enables mild C3 coupling; XPhos required for electron-deficient C5 partners |
Amination/Suzuki | Primary amine (BrettPhos, NaOt-Bu, 100°C) | Arylboronic acid (SPhos, aqueous K₂CO₃) | BrettPhos suppresses β-hydride elimination; SPhos tolerates aqueous conditions |
Sonogashira/Cyanation | Terminal alkyne (PdCl₂(PPh₃)₂, CuI, Et₂NH) | Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C | Copper co-catalyst essential for alkyne; phosphine-free system prevents catalyst poisoning in cyanation |
Ligand-Enabled Coupling | Sterically hindered boronic acid (XPhos via OAC exchange) | - | Ligand exchange from t-BuXPhos to XPhos enables otherwise inaccessible couplings [10] |
This strategic halogen placement—combining a highly reactive C–I bond with a moderately active C–Br bond—provides a versatile platform for synthesizing libraries of pharmaceutically relevant derivatives, including kinase inhibitors and antiviral agents derived from the pyrrolopyridine core [8].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5